Cas no 71516-07-9 (Acetamide, N-(2,4-dihydroxyphenyl)-)

Acetamide, N-(2,4-dihydroxyphenyl)-, is a phenolic acetamide derivative characterized by the presence of hydroxyl groups at the 2- and 4-positions of the phenyl ring. This structural feature enhances its reactivity in chemical synthesis, particularly in applications requiring phenolic functionalization or chelation properties. The compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. Its dual hydroxyl groups contribute to solubility in polar solvents, facilitating its use in aqueous or alcoholic reaction systems. Careful handling is recommended due to potential sensitivity to oxidation. Storage under inert conditions is advised to maintain stability.
Acetamide, N-(2,4-dihydroxyphenyl)- structure
71516-07-9 structure
Product Name:Acetamide, N-(2,4-dihydroxyphenyl)-
CAS No:71516-07-9
MF:C8H9NO3
MW:167.161962270737
CID:545456
PubChem ID:580765
Update Time:2025-06-12

Acetamide, N-(2,4-dihydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(2,4-dihydroxyphenyl)-
    • N-(2,4-dihydroxyphenyl)acetamide
    • LMFGGAOMLJLKJJ-UHFFFAOYSA-N
    • 71516-07-9
    • N-(2,4-Dihydroxyphenyl)acetamide #
    • 2-hydroxy-paracetamol
    • DTXSID50342326
    • SCHEMBL2896946
    • Inchi: 1S/C8H9NO3/c1-5(10)9-7-3-2-6(11)4-8(7)12/h2-4,11-12H,1H3,(H,9,10)
    • InChI Key: LMFGGAOMLJLKJJ-UHFFFAOYSA-N
    • SMILES: CC(NC1C(O)=CC(O)=CC=1)=O

Computed Properties

  • Exact Mass: 167.05827
  • Monoisotopic Mass: 167.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.56

Acetamide, N-(2,4-dihydroxyphenyl)- Pricemore >>

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Additional information on Acetamide, N-(2,4-dihydroxyphenyl)-

Acetamide, N-(2,4-dihydroxyphenyl)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Acetamide, N-(2,4-dihydroxyphenyl)-, with the CAS number 71516-07-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its versatile applications in various scientific domains.

The molecular structure of Acetamide, N-(2,4-dihydroxyphenyl)- consists of an acetamide moiety linked to a 2,4-dihydroxyphenyl group. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of hydroxyl groups enhances its reactivity, allowing for diverse functionalization and modifications. These characteristics have positioned this compound as a key player in the development of novel pharmaceuticals and agrochemicals.

In recent years, Acetamide, N-(2,4-dihydroxyphenyl)- has been extensively studied for its potential in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules. Specifically, its structural framework has been utilized to develop compounds with anti-inflammatory, antioxidant, and anticancer properties. The hydroxyl groups on the phenyl ring provide sites for hydrogen bonding and interaction with biological targets, making it an attractive scaffold for drug design.

One of the most compelling aspects of Acetamide, N-(2,4-dihydroxyphenyl)- is its application in the field of green chemistry. The compound’s ability to participate in environmentally friendly reactions has led to innovative synthetic pathways that minimize waste and reduce energy consumption. For instance, recent studies have demonstrated its use in catalytic processes that enhance reaction efficiency while maintaining high yields. This aligns with the growing global emphasis on sustainable chemical practices.

The pharmaceutical industry has also recognized the therapeutic potential of Acetamide, N-(2,4-dihydroxyphenyl)-. Researchers are investigating its derivatives as potential treatments for various diseases. Notably, derivatives of this compound have shown promise in preclinical trials for their ability to modulate enzyme activity and inhibit pathogenic processes. The precise targeting capabilities offered by its molecular structure make it a promising candidate for further clinical development.

Beyond pharmaceuticals, Acetamide, N-(2,4-dihydroxyphenyl)- finds utility in other scientific disciplines. In materials science, for example, it has been explored as a component in the development of advanced polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced durability and functionality. These applications highlight the compound’s broad scientific relevance.

The synthesis of Acetamide, N-(2,4-dihydroxyphenyl)- is another area where significant advancements have been made. Modern synthetic techniques have enabled more efficient and scalable production methods. These improvements have not only reduced costs but also enhanced the purity and yield of the final product. Such advancements are crucial for supporting further research and commercial applications.

In conclusion, Acetamide, N-(2,4-dihydroxyphenyl)-, identified by CAS number 71516-07-9, is a multifaceted compound with far-reaching implications in chemical research and industrial applications. Its unique structural features and versatile reactivity have made it a valuable asset in pharmaceuticals, green chemistry, materials science, and beyond. As research continues to uncover new possibilities for this compound, its significance is expected to grow even further.

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